molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8

d-threo-PDMP

Cat. No.: B045620
CAS No.: 80938-69-8
M. Wt: 427 g/mol
InChI Key: HVJHJOYQTSEKPK-BLDCTAJRSA-N
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Mechanism of Action

Target of Action

D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .

Mode of Action

This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .

Pharmacokinetics

It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .

Result of Action

The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .

Biochemical Analysis

Biochemical Properties

D-threo-PDMP plays a crucial role in biochemical reactions by inhibiting the synthesis of glycosphingolipids . It interacts with enzymes such as glucosylceramide synthase, reducing the glycosphingolipids on the cell surface . The nature of these interactions involves the modulation of lipid metabolism and foam-cell formation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid uptake and reducing inflammatory responses in the arterial walls . It also impacts cell signaling pathways, gene expression, and cellular metabolism by down-regulating the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibition of glucosylceramide synthase . It exerts its effects at the molecular level by binding to this enzyme, leading to a decrease in the synthesis of glucosylceramide and an increase in cellular ceramide . This results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to lead to smaller and less vulnerable atherosclerotic lesions . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, treatment with this compound led to significant reductions in atherosclerotic plaques .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It interacts with enzymes such as glucosylceramide synthase and influences metabolic flux and metabolite levels .

Transport and Distribution

Its effects on lipid metabolism suggest that it may interact with lipid transporters and influence its localization or accumulation .

Subcellular Localization

Given its role in lipid metabolism, it is likely that it is localized to areas of the cell involved in lipid synthesis and transport .

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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